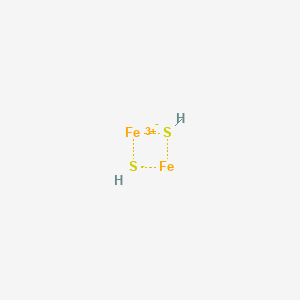

di-mu-sulfido-diiron(III)

Description

Significance in Contemporary Inorganic and Bioinorganic Chemistry Research

Di-μ-sulfido-diiron(III) complexes hold considerable significance due to their role as synthetic analogs of the active sites found in [2Fe-2S] ferredoxins. These proteins are ubiquitous in nature, participating in vital electron transfer chains in metabolic pathways such as photosynthesis and nitrogen fixation. wikipedia.org The study of synthetic models provides invaluable insights into the electronic structure, spectroscopy, and reactivity of these biological centers, which are often difficult to study in their native protein environments. nih.gov

Moreover, the chemistry of these complexes extends beyond mere biological mimicry. They are intriguing subjects for investigating fundamental principles of electronic structure, magnetism, and reactivity in polynuclear coordination compounds. rsc.orgresearchgate.net The interplay between the iron centers, mediated by the bridging sulfide (B99878) ligands, gives rise to unique magnetic and redox properties. rsc.orgresearchgate.net Understanding these properties is crucial for the development of new catalysts and functional materials. The lability of the Fe-S bonds in these clusters is also an area of active research, with implications for understanding the assembly and degradation of biological iron-sulfur clusters and for designing novel catalytic cycles. researchgate.netnih.gov

Overview of Diiron-Sulfur Cluster Chemistry

Diiron-sulfur clusters are part of a larger family of iron-sulfur clusters, which are defined by the presence of iron ions bridged by sulfide ligands. wikipedia.org The most common motifs found in nature include the [2Fe-2S], [3Fe-4S], and [4Fe-4S] cores. wikipedia.orgnih.gov The [2Fe-2S] clusters, which are the focus of this article, typically feature a rhombic Fe₂S₂ core where two iron atoms are bridged by two sulfide ions. The iron centers are usually coordinated by terminal ligands, which in proteins are typically cysteine residues. nih.gov

These clusters are known for their ability to exist in multiple oxidation states, facilitating their role in electron transfer reactions. acs.org The relevant redox couple for many biological and synthetic [2Fe-2S] clusters involves the interconversion between the diferric [Fe(III)-Fe(III)] state, the mixed-valence [Fe(III)-Fe(II)] state, and the diferrous [Fe(II)-Fe(II)] state. acs.org The electronic and magnetic properties of these clusters are highly dependent on the oxidation state and the coordination environment of the iron centers. nih.gov

Fundamental Research Questions Pertaining to di-μ-sulfido-diiron(III)

The study of di-μ-sulfido-diiron(III) complexes is driven by several key research questions:

How does the electronic structure dictate the reactivity and spectroscopic properties? A central theme is understanding the nature of the Fe-S bond, the extent of electron delocalization, and the magnetic coupling between the iron centers. nih.govacs.org Researchers employ a combination of experimental techniques and theoretical calculations to probe these aspects. rsc.orgresearchgate.net

What is the mechanism of electron transfer? Investigating the factors that control the redox potentials and the kinetics of electron transfer is crucial for understanding their biological function and for designing efficient catalysts.

How can the reactivity of the [Fe₂S₂] core be controlled and harnessed? This includes studying the cleavage of the Fe-S bonds, the binding and activation of small molecules, and the transfer of the entire cluster to other molecules. researchgate.netnih.gov

How can new synthetic methodologies be developed to create novel [Fe₂S₂] clusters with tailored properties? The design and synthesis of new ligands allow for the fine-tuning of the steric and electronic environment around the diiron core, leading to new structures and reactivity. rsc.orgcapes.gov.br

Detailed Research Findings: Spectroscopic and Structural Data

The characterization of di-μ-sulfido-diiron(III) complexes relies heavily on a suite of spectroscopic techniques and X-ray crystallography.

Spectroscopic Properties:

Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and spin state of the iron centers. For a typical high-spin di-μ-sulfido-diiron(III) complex, the Mössbauer spectrum at low temperatures shows a quadrupole doublet with an isomer shift (δ) around 0.28 mm/s and a quadrupole splitting (ΔE_Q) of about 0.68 mm/s, characteristic of high-spin Fe(III) in a tetrahedral sulfur environment. nih.gov In cases where the two iron sites are inequivalent due to different terminal ligands, two distinct doublets can be observed. mdpi.com

Resonance Raman Spectroscopy: The Fe-S stretching vibrations are prominent in the resonance Raman spectra of these complexes. For a [2Fe-2S]²⁺ cluster, characteristic bands appear in the 240–450 cm⁻¹ region. nih.gov For instance, intense bands can be observed around 290 cm⁻¹, with other vibrations at approximately 338, 358, 396, and 421 cm⁻¹. nih.gov

UV-Visible Absorption Spectroscopy: The electronic spectrum of the oxidized [Fe₂S₂]²⁺ core is characterized by ligand-to-metal charge transfer (LMCT) transitions from the sulfide and terminal thiolate ligands to the Fe(III) centers. cdnsciencepub.com These typically appear as broad, intense absorptions in the visible region, with maxima around 420-490 nm. mdpi.comcdnsciencepub.com

Structural Data:

X-ray crystallography provides definitive structural information. The [Fe₂S₂] core is a planar rhombus. Key structural parameters for a representative synthetic di-μ-sulfido-diiron(III) complex are provided in the table below.

| Technique | Parameter | Typical Value |

|---|---|---|

| Mössbauer Spectroscopy | Isomer Shift (δ) | ~0.28 mm/s |

| Quadrupole Splitting (ΔE_Q) | ~0.68 mm/s | |

| Resonance Raman | Fe-S Stretching Frequencies | 290, 338, 358, 396, 421 cm⁻¹ |

| UV-Visible Spectroscopy | Absorption Maxima (λ_max) | ~420-490 nm |

| Parameter | Value |

|---|---|

| Fe-Fe distance | ~2.7 Å |

| Fe-S (bridging) distance | ~2.2 Å |

| Fe-S-Fe angle | ~75° |

| S-Fe-S angle | ~105° |

Structure

2D Structure

Properties

Molecular Formula |

Fe2H2S2+ |

|---|---|

Molecular Weight |

177.8 g/mol |

IUPAC Name |

iron;iron(3+);sulfanide |

InChI |

InChI=1S/2Fe.2H2S/h;;2*1H2/q;+3;;/p-2 |

InChI Key |

ASRGRFCBJWADTH-UHFFFAOYSA-L |

Canonical SMILES |

[SH-].[SH-].[Fe].[Fe+3] |

Origin of Product |

United States |

Synthetic Methodologies for Di μ Sulfido Diiron Iii Scaffolds

Direct Synthesis Approaches

Direct synthesis methods involve the self-assembly of diiron(III) centers with sulfide (B99878) sources in the presence of stabilizing ligands. The final structure and nuclearity of the resulting iron-sulfur cluster are heavily influenced by the nature of the ancillary ligands, the ratio of reactants, and the solvent system employed.

Ligand-Controlled Assembly

The choice of ligand is paramount in directing the assembly of the di-μ-sulfido-diiron(III) core. The steric and electronic properties of the ligands dictate the coordination geometry around the iron centers and can prevent further aggregation into higher nuclearity clusters like [Fe₄S₄].

Bulky ancillary ligands are often employed to sterically protect the [Fe₂(μ-S)₂]²⁺ core and enforce a dinuclear structure. For instance, the use of sterically demanding thiolate or β-diketiminate ligands has proven effective in isolating stable di-μ-sulfido-diiron(III) complexes. Research has shown that the reaction of an iron(III) precursor with a sulfide source in the presence of a bulky ligand, such as 2,6-dimesitylphenylthiolate (DmpS⁻), can lead to the formation of the desired dinuclear cluster. chemrxiv.org The large steric profile of these ligands prevents the fusion of two [Fe₂S₂] units that would otherwise lead to a [Fe₄S₄] cubane.

Furthermore, the coordination environment provided by the ligand can be designed to mimic the active sites of proteins. For example, mutant proteins where a coordinating cysteine is replaced have been used to assemble Fe(III)₂S₂ clusters, demonstrating the template effect of the surrounding ligand sphere. researchgate.net In synthetic systems, cyclophane-type ligands have been utilized to encapsulate the diiron unit, leading to the formation of complexes like Fe₂S₂HLEt/Me, where the ligand framework controls the assembly process. nih.govresearchgate.net

Reactant Stoichiometry and Solvent Effects

The precise control of reactant stoichiometry is a critical factor in the synthesis of di-μ-sulfido-diiron(III) scaffolds. The ratio of the iron source to the sulfide source can determine the final product. A 2:2 stoichiometry of iron(III) and sulfide is theoretically ideal for the formation of the [Fe₂(μ-S)₂]²⁺ core. Deviations from this ratio can lead to the formation of other cluster types or incomplete reactions. For example, studies on the assembly of iron-sulfur clusters on scaffold proteins like IscU indicate that the formation of a 2Fe-2S cluster is completed upon the addition of one equivalent of sulfide per mole of the IscU monomer, highlighting the importance of precise stoichiometry. nih.gov

The solvent system also plays a crucial role in the outcome of the synthesis. The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, stabilize charged species, and in some cases, directly participate in the reaction. libretexts.orgnumberanalytics.com For instance, reactions in non-polar solvents like toluene (B28343) or hexane (B92381) may favor the aggregation of less-soluble species, while polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can stabilize intermediates and influence the final product distribution. researchgate.net The reaction of Fe₃H₃LEt/Me with excess elemental sulfur (S₈) in THF at room temperature yields the di(μ-sulfido)diiron(III) complex Fe₂S₂HLEt/Me in good yield. nih.gov The choice of solvent can also affect reaction rates; reactions generally occur faster in less viscous solvents where reactants can diffuse more easily. numberanalytics.com

| Factor | Influence on Synthesis | Example | Citation |

| Reactant Ratio | Determines the nuclearity and composition of the final cluster. | In biological systems, the assembly of a 2Fe-2S cluster on IscU is complete with one equivalent of sulfide per monomer. | nih.gov |

| Solvent Polarity | Affects solubility, stabilizes intermediates, and can influence reaction pathways. | Polar solvents can stabilize charged intermediates, potentially increasing reaction rates for certain mechanisms. | numberanalytics.com |

| Solvent Viscosity | Impacts the diffusion of reactants and therefore the reaction rate. | Reactions tend to be faster in less viscous solvents due to more frequent molecular collisions. | numberanalytics.com |

| Solvent Coordination | Solvents can act as ligands, competing with the desired ligands and affecting the product. | The synthesis of Fe₂S₂HLEt/Me is successfully carried out in THF, a coordinating solvent. | nih.gov |

Redox-Mediated Synthesis of Diiron(III) Cores

Redox-mediated strategies offer an alternative and often more controlled route to di-μ-sulfido-diiron(III) complexes. These methods involve the use of pre-assembled diiron precursors in different oxidation states, which are then either oxidized or reduced to achieve the target Fe(III)Fe(III) state.

Oxidation of Lower-Valent Diiron Precursors

A common and effective method for synthesizing di-μ-sulfido-diiron(III) complexes is through the oxidation of diiron(II) precursors. This approach allows for the pre-assembly of the diiron core in a lower oxidation state, which can then be cleanly oxidized to the desired state.

For example, diiron(II) complexes can be reacted with a sulfide source and then oxidized using a variety of oxidizing agents. The reaction of a diiron(II) precursor with O₂ can lead to the formation of a diiron(III) species. gsartor.orgnih.gov In some systems, the reaction of a di-Fe²⁺ center with O₂ results in a direct one-electron oxidation to a mixed-valent Fe²⁺/Fe³⁺ intermediate, which can then be further oxidized to the di-Fe³⁺ form. nih.gov

Chemical oxidants are also widely used. For instance, diiron(II) carboxylate complexes can undergo a reversible one-electron oxidation to generate valence-delocalized diiron(II,III) species, which are precursors to the diiron(III) state. cmu.edu The oxidation of Fe₂(μ-SH)₂(CO)₄(diphosphine) has been shown to produce a singlet diferrous disulfide Fe₂(μ-S)₂(CO)₄(diphosphine), which is a valence isomer of the target diiron(III) structure. researchgate.net

| Precursor Type | Oxidant | Product | Citation |

| Diiron(II) Center | O₂ | Diiron(III) species | gsartor.orgnih.gov |

| Di-Fe²⁺ Center | O₂ | Mixed-valent Fe²⁺/Fe³⁺ intermediate | nih.gov |

| Diiron(II) Carboxylate | Cp₂Fe or AgOTf | Valence-delocalized Diiron(II,III) complex | cmu.edu |

| Fe₂(μ-SH)₂(CO)₄(diphosphine) | Chemical Oxidation | Fe₂(μ-S)₂(CO)₄(diphosphine) | researchgate.net |

Reduction of Higher-Valent Diiron Precursors

While less common, the reduction of higher-valent diiron precursors can also be a viable synthetic route to the di-μ-sulfido-diiron(III) state. This approach is particularly relevant in the context of cluster conversion chemistry, where higher nuclearity clusters or higher oxidation state species can be transformed into the desired [Fe₂(μ-S)₂]²⁺ core.

For example, the reduction of a [Fe₄S₄]³⁺ cluster can lead to the formation of two [Fe₂S₂]¹⁺ synthons, which exist in a mixed-valence Fe(II)Fe(III) state and are closely related to the target diiron(III) species. chemrxiv.org Although this example leads to a reduced form, it demonstrates the principle of using reduction to access dinuclear iron-sulfur cores from higher nuclearity clusters. The specific synthesis of a diiron(III) complex via reduction would require a carefully chosen higher-valent precursor, such as a hypothetical diiron(III,IV) or diiron(IV) species, and a mild reducing agent to selectively access the Fe(III)Fe(III) state.

Ligand Exchange and Derivatization Strategies

Ligand exchange and derivatization provide powerful tools for the post-synthetic modification of pre-formed di-μ-sulfido-diiron(III) cores. These strategies allow for the fine-tuning of the electronic and steric properties of the complex without altering the central [Fe₂(μ-S)₂]²⁺ unit.

Ligand exchange reactions involve the substitution of one or more ancillary ligands on the diiron(III) complex with new ligands. This can be achieved by reacting the parent complex with an excess of the incoming ligand. For instance, it has been shown that the addition of external ligands can induce the scission of Fe-S bonds in higher nuclearity clusters to generate [Fe₂S₂] compounds. nih.gov This principle can be applied to the derivatization of existing di-μ-sulfido-diiron(III) complexes.

A controlled protonation strategy has also been developed to facilitate ligand substitution. The protonation of a thiolate ligand on a homoleptic [Fe₂S₂(SPh)₄]²⁻ complex can lead to its removal as a thiol, creating a vacant coordination site that can be occupied by another ligand. nsf.gov This method was used to generate a singly substituted cluster, (NEt₄)₂[Fe₂S₂(SPh)₃(CF₃CO₂)], demonstrating a pathway to site-differentiated [Fe₂S₂] clusters. nsf.gov This approach is particularly valuable for creating models of protein active sites with mixed ligation.

| Strategy | Description | Example | Citation |

| Ligand Substitution | Replacement of existing ancillary ligands with new ones. | Treatment of higher nuclearity FeS clusters with external ligands to generate 2Fe-2S compounds. | nih.gov |

| Proton-Assisted Ligand Removal | Protonation of a coordinated ligand to facilitate its removal and subsequent substitution. | Reaction of (NEt₄)₂[Fe₂S₂(SPh)₄] with trifluoroacetic acid to form (NEt₄)₂[Fe₂S₂(SPh)₃(CF₃CO₂)]. | nsf.gov |

Modulation of Supporting Ligand Sets

The electronic and steric properties of the di-μ-sulfido-diiron core can be finely tuned by systematically varying the supporting terminal ligands. This modulation is a powerful tool for mimicking the diverse environments found in natural iron-sulfur proteins and for creating synthetic analogues with tailored reactivity.

Initial synthetic routes to di-μ-sulfido-diiron clusters involved the reaction of iron carbonyls, such as Fe(CO)₅ or Fe₃(CO)₁₂, with organic thiols (RSH) or disulfides (RSSR). nih.gov These reactions produce robust diiron hexacarbonyl complexes of the type [Fe₂(μ-SR)₂(CO)₆], which serve as versatile precursors for further modification. nih.govbinghamton.edu The nature of the 'R' group on the thiolate ligand significantly influences the cluster's properties. For instance, using bulky thiolates can alter the Fe-Fe distance within the core. nih.gov

A primary method for modulating the ligand set is through ligand substitution reactions. The carbonyl (CO) ligands in [Fe₂(μ-SR)₂(CO)₆] can be replaced by other donor ligands, such as phosphines. Treatment of a parent hexacarbonyl complex with phosphines like tris(3-chlorophenyl)phosphine (B1584081) or tris(4-methylphenyl)phosphine results in the formation of monosubstituted complexes, [Fe₂(μ-SR)₂(CO)₅(L)], where 'L' is the phosphine (B1218219). researchgate.net The introduction of electron-donating phosphine ligands can stabilize the complex and shift its redox potentials. researchgate.net

More recently, N-heterocyclic carbenes (NHCs) have been employed as supporting ligands. NHCs are strong σ-donors and have been shown to stabilize the fully reduced, all-ferrous [Fe₄S₄]⁰ state. conicet.gov.ar In the context of di-iron systems, their strong donating character allows for the synthesis of clusters with unique electronic properties. For example, the reaction of an Fe(II) source with (Me₃Si)₂S and the NHC 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (Prⁱ₂NHCMe₂) can be used to construct NHC-ligated iron-sulfur clusters. conicet.gov.ar

The choice of the bridging dithiolate ligand itself is another critical point of modulation. Instead of two separate monothiolates, a single dithiolate ligand can be used to span the two iron centers. A vast number of complexes have been prepared using aromatic dithiols like 1,2-benzenedithiol (B97157) or aliphatic dithiols such as 1,3-propanedithiol (B87085) (pdt) and 1,2-ethanedithiol (B43112) (edt). nih.gov The reaction of Fe₃(CO)₁₂ with H₂pdt, for example, yields [Fe₂(μ-pdt)(CO)₆] efficiently. nih.gov The backbone of this dithiolate can be functionalized to introduce new properties or attachment points for other molecules. academie-sciences.fr

The following table summarizes how different classes of supporting ligands impact the resulting di-μ-sulfido-diiron scaffolds.

| Ligand Class | Example Ligand(s) | Synthetic Precursor(s) | Resulting Complex Type | Key Findings & Effects | References |

| Thiolates | Ethanethiol (EtSH), Benzenethiol (PhSH) | Fe(CO)₅, Fe₃(CO)₁₂ | [Fe₂(μ-SEt)₂(CO)₆] | Forms the basic [Fe₂(μ-SR)₂(CO)₆] scaffold. Robust and serves as a starting point for substitutions. | nih.gov |

| Phosphines | Triphenylphosphine (PPh₃), P(4-C₆H₄CH₃)₃ | [Fe₂(μ-SR)₂(CO)₆] | [Fe₂(μ-SR)₂(CO)₅(L)], [Fe₂(μ-SR)₂(CO)₄(L)₂] | CO substitution tunes electronic properties; PPh₃ stabilizes ferrous intermediates in redox reactions. | researchgate.netresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Prⁱ₂NHCMe₂ | Fe(II) salts, (Me₃Si)₂S | [Fe₄S₄(NHC)₄] | Strong σ-donors that stabilize highly reduced cluster oxidation states. | conicet.gov.ar |

| Dithiolates | 1,3-Propanedithiol (pdt), Azadithiolate (adt) | Fe₃(CO)₁₂, Fe₂(S₂) (CO)₆ | [Fe₂(μ-pdt)(CO)₆], [Fe₂(μ-adt)(CO)₆] | Creates a bridging dithiolate backbone that can be functionalized; the bridgehead atom (e.g., N in adt) can be a protonation site. | nih.govresearchgate.net |

| Cyclophanes | Tris(β-diketiminate) cyclophane (LEt/Me) | Fe₃H₃LEt/Me, S₈ | Fe₂S₂HLEt/Me | The macrocyclic ligand enforces a specific geometry and influences the lability and reactivity of the Fe-S bonds. | rsc.orgresearchgate.net |

Introduction of Redox-Active Ligands

A sophisticated strategy in the synthesis of functional di-iron complexes involves the incorporation of ligands that are themselves redox-active. researchgate.net These "non-innocent" ligands can act as electron reservoirs, participating directly in redox processes and enabling multi-electron transformations that might be inaccessible to the metal centers alone. numberanalytics.com

A prominent example is the use of ferrocene-based diphosphine ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf). nih.govresearchgate.net These ligands combine the coordinating ability of phosphines with the well-defined Fe(II)/Fe(III) redox couple of the ferrocene (B1249389) unit. The synthesis of a complex like [Fe₂(CO)₄(μ-dppf)(μ-pdt)] is achieved by reacting the parent dithiolate complex, [Fe₂(CO)₆(μ-pdt)], with dppf in a refluxing solvent like toluene. researchgate.net

The resulting complex exhibits rich electrochemical behavior. researchgate.net Cyclic voltammetry studies reveal two distinct and chemically reversible one-electron oxidations. The first oxidation is typically centered on the di-iron core, while the second, at a more positive potential, corresponds to the oxidation of the ferrocenyl group within the dppf ligand. researchgate.net This ability to store an additional oxidative equivalent in the ligand framework is crucial for catalysis. For instance, the dicationic species [Fe₂(CO)₄(μ-dppf)(μ-pdt)]²⁺ has been shown to catalytically oxidize H₂. nih.govresearchgate.net This reactivity is not observed in analogous complexes lacking the redox-active dppf ligand, highlighting its direct role in the catalytic cycle. researchgate.net

The following table details examples of di-iron complexes synthesized with redox-active ligands and their key electrochemical characteristics.

| Redox-Active Ligand | Synthetic Method | Resulting Complex | Key Electrochemical Properties | Impact on Reactivity | References |

| 1,1′-bis(diphenylphosphino)ferrocene (dppf) | Reaction of dppf with [Fe₂(CO)₆(μ-pdt)] in refluxing toluene. | [Fe₂(CO)₄(μ-dppf)(μ-pdt)] | Two sequential, reversible one-electron oxidations (Fe₂ core and Fc unit). | The dicationic complex catalytically oxidizes H₂; the neutral complex catalyzes proton reduction to H₂. | nih.govresearchgate.net |

| 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) | Reaction of dcpf with [Fe₂(CO)₆(μ-pdt)]. | [Fe₂(CO)₄(μ-dcpf)(μ-pdt)] | Shows a quasi-reversible first oxidation. | Catalytically reduces protons to H₂. | researchgate.net |

| [ibaps]³⁻ (redox-active tridentate N-donor) | Reaction of ligand precursor with Fe(II) source and 2,2'-bipyridine. | [FeII(ibaps)(bpy)]⁻ | Can be chemically oxidized by one and two equivalents to form ligand-radical species. | Demonstrates the principle of using ligands to provide additional electron equivalents for catalysis. | numberanalytics.com |

Photochemical and Electrochemical Synthetic Routes

Beyond traditional thermal reactions, photochemical and electrochemical methods offer alternative pathways for the synthesis and transformation of di-μ-sulfido-diiron complexes. These techniques use light or electrical potential as the driving force, often enabling reactions under mild conditions and providing access to otherwise unstable species. whiterose.ac.uk

Photochemical Routes

Photochemistry has historically played a role in the synthesis of these clusters. One of the earliest preparations of a di-iron dithiolate complex, [Fe₂(μ-SEt)₂(CO)₆], was achieved through the photolysis of a solution of iron pentacarbonyl, Fe(CO)₅, in ethylthiol. nih.gov The absorption of light by the iron carbonyl precursor can induce the loss of a CO ligand, generating a reactive intermediate that then reacts with the thiol. whiterose.ac.uk

This principle of photo-induced ligand substitution is a general strategy. whiterose.ac.uk For example, a mono-iron phosphine complex, Fe(CO)₄[HP(CF₃)₂], can be converted photochemically to the di-iron phosphide-bridged complex [Fe₂[μ-P(CF₃)₂]₂(CO)₆]. nih.gov Similarly, photochemical methods have been used to induce [2+2] cycloaddition reactions, where an alkene inserts into the S-S bond of a [(CO)₃FeS]₂ nido cluster to form a μ₂-bridging dithiolate ligand. In more complex systems, a photosensitizer moiety can be covalently linked to a di-iron cluster. academie-sciences.fr Upon irradiation, an excited state is formed, which can lead to intramolecular electron transfer, a key step in schemes for light-driven catalysis, such as hydrogen production. academie-sciences.fr

Electrochemical Routes

Electrochemical methods are primarily used to study the redox properties of existing clusters, but they also represent a viable, albeit less common, synthetic strategy. researchgate.net Electrosynthesis involves applying a specific potential to a solution of reactants to drive a reduction or oxidation reaction, leading to the formation of a desired product.

This technique is particularly useful for targeting specific oxidation states of a cluster that may be difficult to isolate using chemical reductants or oxidants. For instance, the electrochemical reduction of [Fe₂S₂(CO)₆] can be used to generate the corresponding radical anion and dianion in solution. nih.gov While often performed on an analytical scale for spectroscopic characterization (spectroelectrochemistry), bulk electrolysis can yield isolable quantities of the product. nih.gov Furthermore, electrochemical reduction has been shown to facilitate cluster-coupling reactions, such as the dimerization of two [2Fe-2S]²⁺ clusters to form a [4Fe-4S]²⁺ cubane, a process that is otherwise slow at ambient temperatures.

Advanced Structural Elucidation of Di μ Sulfido Diiron Iii Complexes

Single-Crystal X-ray Diffraction Analyses

The Fe-S bond distances in di-μ-sulfido-diiron(III) complexes are a key indicator of the nature of the iron-sulfur interaction. In a structurally characterized iron(III) sulfido complex, the Fe-S bond distance was found to be 2.1173(9) Å. nih.gov This is noted to be slightly shorter than the 2.211(1) Å distance observed in [Fe(III)H₃buea(S)]²⁻, another iron(III) sulfido complex. nih.gov The Fe-S bond lengths are also sensitive to the oxidation state of the iron centers. For example, in a series of dinuclear monosulfido bridged diiron complexes, the Fe-S distances change upon oxidation from the diiron(II) to the mixed-valent diiron(II/III) and the diiron(III/III) states. nih.gov The Fe-S-Fe bond angle is another critical parameter, with a nearly linear arrangement of 167.78(2)° being observed in a diiron(II) complex with a single sulfide (B99878) bridge. nih.gov The table below summarizes key bond distances and angles from representative structures.

| Compound/Complex Feature | Fe-S Distance (Å) | Fe-S-Fe Angle (°) | Fe-Fe Distance (Å) | Reference |

| PhB(AdIm)₃Fe=S | 2.1173(9) | - | - | nih.gov |

| [Fe(III)H₃buea(S)]²⁻ | 2.211(1) | - | - | nih.gov |

| Dinuclear monosulfido bridged diiron(II) complex | 2.2400(5) and 2.337(5) | 167.78(2) | - | nih.gov |

| Amido-bridged iron complex [{Fe(NR₂)₂}₂] (R = SiMe₃) | - | 96.5(1) | 2.614(5) | |

| HMTO-bridged dinuclear complex | - | 96.7(2) | 3.089(5) | |

| Triply bridged μ-oxido diiron(III) complex | - | 124.73(8) (Fe-O-Fe) | 3.182(1) | nih.gov |

Note: The table includes data from related iron complexes to provide context on structural parameters.

Complementary Diffraction Techniques (e.g., Powder X-ray Diffraction for Polymorphs)

While single-crystal X-ray diffraction is the gold standard for structural elucidation, obtaining suitable single crystals can be challenging. In such cases, or when studying bulk properties, powder X-ray diffraction (p-XRD) is a valuable complementary technique. researchgate.net p-XRD is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. rigaku.com Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. By comparing the experimental powder diffraction pattern of a sample to simulated patterns from known crystal structures, the polymorphic form can be identified. rigaku.com This technique is also instrumental in assessing the phase purity of a bulk sample. Although specific studies on polymorphs of di-μ-sulfido-diiron(III) complexes are not prevalent in the provided context, the methodology is broadly applicable for such investigations.

Spectroscopic Insights into Molecular Geometry

Spectroscopic techniques provide information about the local environment of the iron atoms, corroborating and expanding upon the data obtained from diffraction methods.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local structure around a specific absorbing atom, in this case, iron. researchgate.net EXAFS does not require crystalline samples and can be performed on materials in various states, including solutions and amorphous solids. nih.gov The technique provides information on the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. researchgate.net For iron-sulfur systems, EXAFS has been successfully used to determine Fe-S distances in proteins like rubredoxin. nih.gov In synthetic iron-sulfur clusters, average Fe-S bond lengths determined by EXAFS can be compared to those in structurally characterized model compounds. nih.gov Analysis of the EXAFS region of an X-ray absorption spectrum can yield precise Fe-S and Fe-Fe distances, offering a detailed picture of the local coordination environment of the iron centers in di-μ-sulfido-diiron(III) complexes. researchgate.netfree.fr This is particularly valuable for species that are difficult to crystallize or for studying the structure in a non-crystalline state.

| Technique | Information Obtained | Sample Requirements |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, overall molecular structure, and stereochemistry. | Single, well-ordered crystals. |

| Powder X-ray Diffraction | Identification of crystalline phases and polymorphs, assessment of bulk purity. | Crystalline powder. |

| Extended X-ray Absorption Fine Structure (EXAFS) | Local coordination environment (distances, coordination numbers, and types of neighboring atoms). | Crystalline or non-crystalline (amorphous, solution) samples. |

Infrared and Raman Spectroscopic Analysis of Bridging Sulfido Vibrations

In di-μ-sulfido-diiron(III) complexes, the central [Fe₂S₂] core gives rise to characteristic vibrational modes associated with the bridging sulfido ligands. These are primarily the symmetric and asymmetric Fe-S-Fe stretching vibrations. According to group theory selection rules, symmetric vibrations are typically strong and polarized in the Raman spectrum, while asymmetric stretches are strong in the IR spectrum. ksu.edu.sa For a vibration to be IR active, a change in the molecule's dipole moment is necessary, whereas for a vibration to be Raman active, a change in the molecule's polarizability is required. ksu.edu.sa

Resonance Raman (RR) spectroscopy is particularly effective for identifying and characterizing Fe-S clusters. nih.gov By using a laser excitation wavelength that matches an electronic transition of the complex (specifically, the S → Fe charge transfer transitions), the vibrational modes involving the Fe-S bonds are selectively enhanced. nih.gov This technique allows for the clear distinction between bridging (Fe-S)ᵇ and terminal (Fe-S)ᵗ vibrational modes, an assignment often confirmed through isotopic substitution studies using ³⁴S and ⁵⁴Fe. nih.gov

Detailed spectroscopic studies on synthetic analogues of [2Fe-2S] clusters have provided definitive assignments for the bridging sulfido vibrations. The nature of the terminal ligands has been observed to have minimal effect on the vibrational frequencies of the Fe-S bridge itself. rsc.org The key vibrational modes for the [Fe₂S₂] core are summarized in the table below.

| Vibrational Mode | Spectroscopy | Typical Frequency Range (cm⁻¹) | Reference |

| Symmetric bridge-stretching (νₛ) | Raman | 375–396 | rsc.org |

| Asymmetric bridge-stretching (νₐₛ) - Mode 1 | IR | 415–420 | rsc.org |

| Asymmetric bridge-stretching (νₐₛ) - Mode 2 | IR | 274–328 | rsc.org |

| In-plane ring deformation | Raman | 178–256 | rsc.org |

The Raman-active symmetric stretching mode (νₛ) is typically observed as an intense, polarized band in the 375–396 cm⁻¹ region. rsc.org In contrast, two distinct asymmetric stretching modes (νₐₛ) are active in the infrared spectrum, appearing in the ranges of 415–420 cm⁻¹ and 274–328 cm⁻¹. rsc.org Additionally, a symmetric in-plane ring deformation mode, which is sensitive to the Fe-Fe bond length, can be identified in the Raman spectrum between 178–256 cm⁻¹. rsc.org These characteristic frequencies and their assignments provide a reliable spectroscopic fingerprint for the di-μ-sulfido-diiron core, enabling its identification and structural characterization in various chemical and biological systems.

Spectroscopic Characterization of Electronic Structure and Bonding in Di μ Sulfido Diiron Iii Systems

Mössbauer Spectroscopy (⁵⁷Fe)

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, offering detailed information about their electronic structure. wikipedia.orgbeilstein-journals.org This method measures the recoil-free resonant absorption of gamma rays by ⁵⁷Fe nuclei, and the resulting spectra are characterized by several key parameters: the isomer shift (δ), the quadrupole splitting (ΔE_Q), and magnetic hyperfine splitting. wikipedia.org

Isomer Shift Analysis for Oxidation States and Covalency

The isomer shift (δ) is directly proportional to the s-electron density at the iron nucleus and is a crucial parameter for determining the oxidation state and covalency of the iron centers. uni-bielefeld.detudelft.nlnih.gov Differences in the chemical environment between the ⁵⁷Co source and the iron absorber lead to shifts in the resonance energy. unimi.it

In di-μ-sulfido-diiron(III) systems, the isomer shift provides a clear distinction between different oxidation states. For instance, high-spin iron(III) complexes typically exhibit isomer shifts in a characteristic range that is lower than that of high-spin iron(II) compounds, reflecting the higher nuclear charge and resulting increased s-electron density in the Fe(III) state. researchgate.net For example, a diiron(II) complex, [(LFe)(μ-S)], showed an isomer shift of δ = 0.59 mm s⁻¹, which upon oxidation to the diiron(II/III) state, exhibited two distinct signals with δ values of 0.36 mm s⁻¹ and 0.57 mm s⁻¹, corresponding to the Fe(III) and Fe(II) sites, respectively. researchgate.net Further oxidation to the diiron(III/III) state resulted in a single isomer shift of δ = 0.29 mm s⁻¹, characteristic of high-spin iron(III) ions. researchgate.net

Covalency effects also significantly influence the isomer shift. Increased covalency in the iron-ligand bonds leads to a delocalization of the 3d-electrons, which in turn reduces the shielding of the s-electrons and increases the electron density at the nucleus, resulting in a lower isomer shift. uni-bielefeld.de This effect allows for a detailed analysis of the bonding character within the Fe₂S₂ core and its surrounding ligands.

Quadrupole Splitting for Electronic Asymmetry and Site Nonequivalence

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its I=3/2 excited state) with a non-spherical electric field gradient (EFG) at the nucleus. wikipedia.orguni-bielefeld.de This parameter provides valuable information about the electronic asymmetry and the local symmetry of the iron site. uni-bielefeld.detudelft.nl

In di-μ-sulfido-diiron(III) complexes, the magnitude of the quadrupole splitting can differentiate between high-spin and low-spin states and reveal distortions from ideal cubic symmetry. mdpi.com For example, a significant change in quadrupole splitting was observed upon oxidation of a diiron complex. The diiron(II) state showed a small ΔE_Q of 0.22 mm s⁻¹, indicative of a relatively symmetric electronic environment. researchgate.net In contrast, the mixed-valent diiron(II/III) species displayed two distinct quadrupole doublets with ΔE_Q values of 3.70 mm s⁻¹ and 0.71 mm s⁻¹, highlighting the electronic and structural nonequivalence of the two iron sites. researchgate.net The fully oxidized diiron(III/III) state exhibited a large quadrupole splitting of 3.70 mm s⁻¹, consistent with the presence of high-spin iron(III) ions in an asymmetric environment. researchgate.net The observation of distinct quadrupole splittings for each iron site in mixed-valence systems is a hallmark of electronically localized or trapped-valence species on the Mössbauer timescale. researchgate.net

Magnetic Hyperfine Interactions for Spin States and Exchange Coupling

In the presence of a magnetic field (either externally applied or arising from the electrons of the atom itself), the nuclear spin levels split, leading to magnetic hyperfine splitting in the Mössbauer spectrum. wikipedia.orgunimi.it This interaction is a powerful probe of the spin state of the iron centers and the nature of the magnetic exchange coupling between them.

For di-μ-sulfido-diiron(III) systems, which typically contain high-spin Fe(III) (S=5/2) centers, antiferromagnetic coupling between the two iron atoms is common, resulting in a diamagnetic or low-spin ground state for the dimer. In such cases, a simple quadrupole doublet is observed in the absence of an external magnetic field. However, the application of a strong magnetic field can break this coupling and induce a net magnetic moment, leading to complex magnetically split spectra. The analysis of these spectra can provide quantitative information about the strength and sign of the exchange coupling constant, J. In some instances, unusually high internal magnetic fields have been observed at low temperatures, which can be attributed to a significant orbital contribution to the hyperfine field. mdpi.com

Variable-Temperature and Variable-Field Mössbauer Studies

Conducting Mössbauer spectroscopy experiments over a range of temperatures and applied magnetic fields provides deeper insights into the electronic and magnetic properties of di-μ-sulfido-diiron(III) complexes. mdpi.comresearchgate.net

Variable-temperature studies are crucial for investigating spin crossover phenomena and the temperature dependence of magnetic ordering. beilstein-journals.orgmdpi.com For instance, the appearance and disappearance of specific spectral features with temperature can signal a transition between high-spin and low-spin states. beilstein-journals.org Furthermore, variable-temperature magnetic susceptibility measurements can complement Mössbauer data to characterize the magnetic behavior of these complexes. researchgate.net

Variable-field Mössbauer spectroscopy is particularly useful for determining the spin of the ground state and the nature of magnetic coupling. researchgate.net By applying an external magnetic field, it is possible to resolve the magnetic hyperfine splitting and extract parameters such as the sign of the internal magnetic field and the magnitude of the exchange coupling. For example, in mixed-valent diiron(II,III) systems, variable-field Mössbauer can distinguish between ferromagnetic and antiferromagnetic coupling between the iron centers. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between the energy levels of unpaired electrons in a magnetic field. libretexts.orguniversite-paris-saclay.fr It is an indispensable tool for the characterization of paramagnetic species, including many di-μ-sulfido-diiron(III) complexes. libretexts.orgnih.gov

Detection and Characterization of Paramagnetic Species

EPR spectroscopy is highly effective in identifying and characterizing paramagnetic states in di-μ-sulfido-diiron(III) systems. nih.gov While a perfectly antiferromagnetically coupled diiron(III) dimer would be EPR silent due to an S=0 ground state, any deviation from this ideal state, such as the presence of a small population of excited spin states or the existence of mixed-valence species, can give rise to an EPR signal.

For example, in some di-μ-sulfido-diiron(III) complexes, EPR signals can be observed, which are often characterized by their g-values. rsc.org The anisotropy of the g-tensor provides information about the electronic structure and symmetry of the paramagnetic center. wpmucdn.com Low-spin Fe(III) (S=1/2) systems typically exhibit anisotropic g-values, while high-spin Fe(III) (S=5/2) systems often show more isotropic signals near g=2.0. wpmucdn.com The detection of distinct EPR signals for different redox states of a di-μ-sulfido-diiron core allows for the unambiguous identification of each paramagnetic species involved in a reaction. nih.gov For instance, in the radical SAM enzyme PqqE, which contains Fe-S clusters, multifrequency EPR spectroscopy was used to identify the specific EPR signatures for a [2Fe-2S] cluster in its reduced form, with g-values of [2.004, 1.958, 1.904]. nih.gov

Spin-Coupling Regimes (e.g., Antiferromagnetic Coupling)

In di-μ-sulfido-diiron(III) complexes, the two high-spin Fe(III) centers (S=5/2 each) are typically not magnetically independent. Instead, they interact through the bridging sulfido ligands, a phenomenon known as superexchange, which leads to spin-coupling. The predominant spin-coupling regime observed in these systems is antiferromagnetic coupling. researchgate.netnih.gov This results in a singlet (S=0) ground state and a series of excited states with increasing spin multiplicity (S=1, 2, 3, 4, 5).

The strength of this antiferromagnetic interaction is described by the exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling, and its magnitude indicates the energy separation between the spin states. Strong antiferromagnetic coupling, as seen in many di-μ-sulfido-diiron(III) complexes, results in a significant energy gap between the S=0 ground state and the first excited (S=1) state. researchgate.net For instance, in the sulfido-bridged dimer [Cp′Fe(μ-S)]₂, strong antiferromagnetic coupling leads to an estimated energy gap (2J) of approximately 700 cm⁻¹. researchgate.net This strong coupling is a key feature that influences the magnetic and spectroscopic properties of these compounds. nih.gov The more diffuse nature of sulfur orbitals compared to oxygen orbitals is proposed to facilitate greater charge distribution and consequently, more effective magnetic exchange between the iron centers. nsf.gov

Determination of Spin States and g-values

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, including certain states of di-μ-sulfido-diiron(III) systems. While the antiferromagnetically coupled ground state (S=0) is EPR-silent, excited states or redox-modified forms of these complexes may be paramagnetic and thus EPR-active.

In cases where the system can be reduced to a mixed-valence Fe(II)-Fe(III) state, the resulting half-integer spin state (e.g., S=1/2 or S=9/2) gives rise to a characteristic EPR signal. nih.gov The g-values obtained from the EPR spectrum provide information about the electronic environment of the paramagnetic center. For instance, the solid-state X-band EPR spectrum of a low-spin iron(III) complex, [Fe( researchgate.netaneN₂S)₂][ClO₄]₃, revealed axial symmetry with g⊥ = 2.607 and g|| = 1.599. rsc.org While not a di-μ-sulfido complex itself, this illustrates how EPR can define the magnetic parameters of an iron center. The analysis of EPR spectra, often in conjunction with magnetic susceptibility measurements and theoretical calculations, allows for the determination of the spin state of the cluster and the g-tensor components, which are crucial for a detailed understanding of the electronic structure. unam.mxnih.gov

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy in the ultraviolet and visible regions is a key technique for characterizing di-μ-sulfido-diiron(III) complexes. The spectra are typically dominated by intense charge-transfer bands, which can provide valuable information about the electronic structure and bonding within the Fe₂S₂ core.

Ligand-to-Metal Charge Transfer (LMCT) Bands

The most prominent features in the UV-Vis spectra of di-μ-sulfido-diiron(III) complexes are intense absorptions arising from ligand-to-metal charge transfer (LMCT) transitions. psu.edudalalinstitute.com These transitions involve the excitation of an electron from a molecular orbital that is predominantly ligand in character (in this case, derived from the sulfido and/or other coordinating ligands) to an empty or partially filled d-orbital on the Fe(III) center. wikipedia.orglibretexts.org

Specifically, S(p) → Fe(III)(d) charge transfer transitions are characteristic of these systems and are responsible for their intense color. psu.edu These LMCT bands are typically found throughout the visible and near-UV regions. psu.edu The energy of these transitions is sensitive to the nature of the ligands and the geometry of the complex. For example, complexes of the type [Fe₂S₂(SR)₄]²⁻ exhibit intense S→Fe charge-transfer absorption across the visible and near-UV spectral regions. psu.edu The high intensity of LMCT bands (molar absorptivities, ε, can be around 50,000 L mol⁻¹ cm⁻¹) distinguishes them from the much weaker d-d transitions. wikipedia.org

| Complex | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment | Reference |

| [Fe₂(μ-S)₂(S-p-C₆H₄Me)₄]²⁻ | ~450, ~550-560 | - | S → Fe LMCT | psu.edu |

| [Fe(TPP)] with TMSO | 432 | - | Soret Band | nih.gov |

| [Fe(TPP)] with TMSO | 560, 603 | - | Q Bands | nih.gov |

| Oxidized [Fe₂(BPClNOL)₂(SO₄)] | 519 | 1.40 x 10³ | Tyr → Fe(III) LMCT | researchgate.net |

| Mixed-valence [Fe₂(BPClNOL)₂(SO₄)] | 439 | 9.8 x 10² | - | researchgate.net |

d-d Transitions and Ligand Field Splitting

Electronic transitions between the d-orbitals of the iron centers, known as d-d transitions, are also possible. numberanalytics.comlibretexts.org However, for high-spin Fe(III) (d⁵), all d-d transitions are spin-forbidden, as there is no excited state with the same spin multiplicity as the sextet ground state (⁶A₁). tdl.org Consequently, these transitions are very weak (typically with ε values < 1,000 L mol⁻¹ cm⁻¹) and are often obscured by the much more intense LMCT bands. wikipedia.orglibretexts.org

While difficult to observe directly, the energy of these transitions is related to the ligand field splitting, which describes the energetic separation of the d-orbitals due to the electrostatic field of the surrounding ligands. In an octahedral environment, the d-orbitals split into t₂g and e_g sets. libretexts.org In the tetrahedral coordination typical for the iron centers in many [Fe₂S₂] cores, the d-orbitals split into e and t₂ sets. The magnitude of this splitting provides insight into the nature and strength of the iron-ligand interactions.

Spectroelectrochemical Studies for Redox State Identification

Spectroelectrochemistry, which combines spectroscopic and electrochemical techniques, is a powerful tool for studying the redox properties of di-μ-sulfido-diiron(III) complexes and identifying the spectroscopic signatures of different oxidation states. reading.ac.uknih.gov By controlling the potential of the solution, one can generate and stabilize different redox species (e.g., the mixed-valence [Fe(II)Fe(III)] state or the fully reduced [Fe(II)Fe(II)] state) and record their corresponding UV-Vis spectra. thaiscience.info

This method allows for the direct correlation of electrochemical events with spectral changes. For example, during the reduction of a diiron(III) complex, the disappearance of the characteristic LMCT bands of the Fe(III) state and the appearance of new bands associated with the Fe(II) state can be monitored. researchgate.net This provides a means to determine the formal reduction potentials of the complex and to characterize the electronic structure of each redox state. nih.gov For instance, spectroelectrochemical experiments on [Fe₂(BPClNOL)₂(SO₄)] showed a shift in the maximum absorption from 519 nm in the oxidized Fe(III)Fe(III) form to 439 nm in the mixed-valence Fe(III)Fe(II) form, with the redox process occurring at E₁/₂ = -0.843 V vs. Fc/Fc⁺. researchgate.net

Vibrational Spectroscopy (Infrared and Resonance Raman)

Vibrational spectroscopy, including both infrared (IR) and resonance Raman (rR) techniques, provides detailed information about the bonding and structure of the Fe₂S₂ core. researchgate.net These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, atomic masses, and geometry.

Resonance Raman spectroscopy is particularly useful for studying di-μ-sulfido-diiron(III) complexes. acs.orgnih.gov By choosing a laser excitation wavelength that corresponds to an electronic transition (typically the intense S→Fe LMCT band), specific vibrational modes associated with the Fe-S chromophore can be selectively enhanced. psu.eduencyclopedia.pub This allows for the identification of Fe-S stretching vibrations, which are often weak and difficult to observe in normal Raman or IR spectra. nsf.gov

| Complex/System | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy Method | Reference |

| [NEt₄]₂[Fe₂S₂Cl₄] | Fe-S stretch (asymmetric, B₂u) | 415 | IR | researchgate.net |

| [NEt₄]₂[Fe₂S₂Cl₄] | Fe-S stretch (symmetric, A_g) | 396 | Raman | researchgate.net |

| Rieske-type [2Fe-2S] clusters | A_g (bridging) | 390-400 | Resonance Raman | nih.gov |

| Rieske-type [2Fe-2S] clusters | B₁g (bridging) and A_g (terminal) | 320-340 | Resonance Raman | nih.gov |

| [Fe₂(bpy)₂(H₂O)₂(μ-O)(μ-SO₄)₂] | ν_as(FeOFe) | 770 | IR | researchgate.net |

| [Fe₂(bpy)₂(H₂O)₂(μ-O)(μ-SO₄)₂] | ν_s(FeOFe) | 513 | IR | researchgate.net |

| [Fe₂(bpy)₂(H₂O)₂(μ-O)(μ-SO₄)₂] | ν_s(FeOFe) | 520 | Raman | researchgate.net |

IR spectroscopy complements rR by providing information on IR-active modes, which, due to selection rules, can be different from the Raman-active modes in centrosymmetric molecules. researchgate.net The combination of both techniques, often supported by normal coordinate analysis and computational modeling, allows for a comprehensive assignment of the vibrational spectrum and a detailed understanding of the force constants of the bonds within the di-μ-sulfido-diiron(III) core. researchgate.net

Assignment of Bridging Sulfido Vibrational Modes

Vibrational spectroscopy, particularly Resonance Raman (r.R.) and Infrared (IR) spectroscopy, is a powerful tool for probing the Fe-S bonds within the [Fe₂S₂]²⁺ core. nih.gov The vibrations of the bridging sulfide (B99878) ligands are of particular interest as they directly reflect the strength and nature of the bonds within the central Fe₂S₂ rhombus.

In synthetic analogues of the ferredoxin active site, such as [Fe₂S₂(SR)₄]²⁻ complexes, the Fe-S bridging vibrations are distinctly observed. rsc.orgpsu.edu The Raman-active symmetric "breathing" mode (A₁g symmetry) of the Fe₂S₂ core is typically found in the range of 375–396 cm⁻¹. rsc.orglibretexts.org This mode involves the in-phase, symmetric stretching of all four Fe-S bridging bonds. In addition to the symmetric stretch, two asymmetric Fe-S bridging modes are active in the infrared spectrum, appearing in the ranges of 415–420 cm⁻¹ and 274–328 cm⁻¹. rsc.org The presence of intense S→Fe charge-transfer absorptions throughout the visible and near-UV regions allows for resonance enhancement of Raman transitions involving Fe-S vibrations, making these modes particularly prominent in r.R. spectra. nih.govpsu.edu

The following table summarizes the characteristic vibrational frequencies for bridging sulfido modes in representative di-μ-sulfido-diiron(III) complexes.

| Vibrational Mode | Symmetry | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Symmetric Fe-S Stretch | A₁g | 375 - 396 | Raman / Resonance Raman |

| Asymmetric Fe-S Stretch | B₃u | 415 - 420 | Infrared |

| Asymmetric Fe-S Stretch | B₂u | 274 - 328 | Infrared |

Table 1: Characteristic bridging sulfido vibrational modes in [Fe₂S₂(SR)₄]²⁻ type complexes. Data sourced from references rsc.orglibretexts.org.

Analysis of Metal-Ligand Stretching Frequencies

In complexes with aromatic thiolate ligands, the totally symmetric terminal Fe-S stretch and its IR-active counterpart are observed at higher frequencies (381–429 cm⁻¹) compared to those with aliphatic or halide ligands (321–334 cm⁻¹). rsc.org This difference reflects the electronic influence of the ligand on the Fe-S bond strength. Resonance Raman spectra of 2Fe-ferredoxins reveal multiple bands attributable to both bridging and terminal Fe-S stretching modes. libretexts.org Spectroscopic differences in the terminal Fe-S(Cys) stretches between different classes of ferredoxins are thought to reflect variations in the conformation of the coordinating cysteine ligands. libretexts.org

Isotope Labeling Studies for Mode Assignment

To definitively assign the vibrational modes, particularly those involving the bridging sulfide atoms, isotope labeling studies are indispensable. libretexts.org By substituting the naturally abundant ³²S with its heavier isotope ³⁴S, a predictable downward shift in the frequency of vibrational modes involving Fe-S bonds can be observed.

This technique has been crucial in confirming the assignment of the Fe₂S₂ core "breathing" mode. libretexts.org For example, a strong band near 390 cm⁻¹ in the Resonance Raman spectrum of Fe₂S₂ sites reliably shifts to a lower frequency upon ³⁴S sulfide labeling, confirming its identity as the A₁g symmetric bridging stretch. libretexts.org Similarly, shifts observed upon deuteration (exchanging N-H for N-D in proteins) have been used to verify hydrogen bonding interactions with the sulfur ligands. sci-hub.se Isotope labeling with ⁵⁷Fe has also been employed in a complementary technique, Nuclear Resonance Vibrational Spectroscopy (NRVS), to interpret the iron-related vibrational modes. researchgate.net The use of stable isotopes provides an unambiguous method for assigning specific peaks in complex vibrational spectra to their corresponding molecular motions. nih.govhuji.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for investigating the structure, dynamics, and electronic properties of paramagnetic molecules like di-μ-sulfido-diiron(III) complexes. nih.gov

Paramagnetically Shifted Resonances for Structural and Electronic Insights

In their oxidized [Fe₂S₂]²⁺ state, these complexes contain two high-spin Fe(III) ions that are antiferromagnetically coupled. nih.gov Although the ground state is diamagnetic (S=0), thermally accessible excited paramagnetic states at room temperature lead to significant paramagnetic shifts in the NMR spectra. nih.gov Resonances of nuclei close to the paramagnetic center experience large shifts (hyperfine shifts) outside the normal diamagnetic range, making them sensitive probes of the electronic structure. acs.orgresearchgate.net

Proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR experiments are designed to observe these fast-relaxing, hyperfine-shifted resonances. nih.govacs.org For instance, in studies of human ferredoxin 2 (FDX2), ¹H NMR spectra show paramagnetically shifted signals from the protons of the coordinating cysteine residues. nih.govacs.org The pattern and magnitude of these shifts provide detailed information about the distribution of unpaired electron spin density across the Fe₂S₂ core and onto the coordinating ligands. nih.govacs.org This allows for a quantitative assessment of the covalency of the Fe-S bonds and can reveal subtle differences in the electronic structures between related proteins. nih.govacs.org The combination of paramagnetic NMR data with quantum chemical calculations, such as Density Functional Theory (DFT), provides a powerful approach to assigning these shifted resonances and interpreting them in terms of geometric and electronic structure. acs.orgacs.org

Solution-State Dynamics and Equilibrium Studies

Dynamic NMR (DNMR) techniques, including variable-temperature NMR and 2D exchange spectroscopy (EXSY), can be used to study dynamic processes in solution. rsc.orgacs.orgscilit.com In the context of di-μ-sulfido-diiron(III) complexes, these methods can monitor equilibria between different structural forms or ligand exchange processes. nih.govresearchgate.net

For example, ¹H NMR spectroscopy has been used to monitor the scrambling of ligands and the redistribution of sulfide and bromide ligands between different multi-iron complexes in solution. nih.govresearchgate.net By following the changes in the paramagnetically shifted peaks over time or with temperature, it is possible to identify the species present at equilibrium and, in some cases, to determine the kinetic and thermodynamic parameters of the exchange processes. nih.govresearchgate.netpnas.org Such studies have provided insight into the lability of Fe-S bonds in these clusters, a property that is relevant to the assembly, degradation, and reactivity of biological iron-sulfur clusters. nih.govpnas.org

Magnetic Susceptibility Measurements (e.g., SQUID Magnetometry)

Magnetic susceptibility measurements provide direct information about the magnetic properties of a material, which in the case of di-μ-sulfido-diiron(III) complexes, reveals the nature of the magnetic coupling between the two Fe(III) centers. libretexts.org Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique used for these measurements. chemrxiv.orgnih.gov

For a di-μ-sulfido-diiron(III) complex, each high-spin Fe(III) ion (S=5/2) possesses five unpaired electrons. These two centers are coupled through the bridging sulfide ligands. Variable-temperature magnetic susceptibility measurements typically show that the effective magnetic moment (μ_eff) decreases as the temperature is lowered. chemrxiv.orgresearchgate.net This behavior is the hallmark of antiferromagnetic coupling, where the spins of the two iron centers preferentially align in opposite directions, leading to a diamagnetic (S_total = 0) ground state. chemrxiv.orgresearchgate.net

The strength of this interaction is quantified by the magnetic exchange coupling constant, J. This value can be extracted by fitting the experimental susceptibility data (χ vs. T) to the Heisenberg–Dirac–Van Vleck spin-exchange Hamiltonian. chemrxiv.org For [Fe₂S₂(SR)₄]²⁻ complexes, the J values are typically large and negative, confirming strong antiferromagnetic coupling. chemrxiv.orgacs.org For example, a J value of -119 cm⁻¹ was determined for one such complex, indicating a significant energy gap between the S=0 ground state and the first excited magnetic state. chemrxiv.org These measurements are fundamental to understanding the electronic structure and the pathway of superexchange mediated by the bridging sulfide ligands. researchgate.netchemrxiv.org

Determination of Magnetic Coupling Constants

The magnetic properties of di-μ-sulfido-diiron(III) systems are dominated by the exchange interaction between the two high-spin Fe(III) centers. This interaction is quantified by the magnetic exchange coupling constant, J. In the majority of these complexes, the coupling is antiferromagnetic, leading to a singlet ground state. electronicsandbooks.com The magnitude of J is sensitive to the geometric parameters of the Fe₂S₂ core, particularly the Fe-S bond distances. researchgate.net

A variety of (μ-oxo)diiron(III) complexes exhibit strong antiferromagnetic interactions. researchgate.net For instance, certain complexes show J values of -97(1), -104(2), and -104(2) cm⁻¹, indicating significant antiferromagnetic coupling between the high-spin ferric ions. researchgate.net In contrast, complexes with μ-sulfato bridges between the two Fe(III) ions display much weaker antiferromagnetic coupling, with a reported J value of -5.5(5) cm⁻¹. researchgate.net Theoretical calculations, such as those using density functional theory (DFT) coupled with a broken symmetry approach, have been employed to understand the factors influencing the magnetic coupling. researchgate.net These studies have shown that the J value is highly dependent on the Fe-O distance, following an exponential function, while being relatively insensitive to the Fe-O-Fe angle. researchgate.net The protonation of a bridging oxo group has been found to significantly reduce the magnetic coupling constant. researchgate.net

Interactive Table: Magnetic Coupling Constants in Diiron(III) Complexes

| Complex Type | Bridging Ligand | J (cm⁻¹) | Coupling Type |

|---|---|---|---|

| (μ-oxo)diiron(III) | Oxo | -78 to -98 | Strong Antiferromagnetic |

| di-μ-sulfato-diiron(III) | Sulfato | -5.5(5) | Weak Antiferromagnetic |

Spin State Characterization Across Temperature Ranges

The spin state of di-μ-sulfido-diiron(III) complexes and their mixed-valence counterparts can be characterized across different temperatures using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net In mixed-valent iron-sulfur dimers (Fe(II)-Fe(III)), the ground spin state is determined by the Heisenberg exchange interaction, which can be either ferromagnetic (J > 0, S = 9/2) or antiferromagnetic (J < 0, S = 1/2). researchgate.net

Low-temperature X-band EPR spectroscopy has been instrumental in identifying the spin states of mixed-valent [Fe₂Q₂]⁺ complexes. For example, one such complex was simulated as an S = 1/2 spin system. researchgate.net Another complex exhibited a mixture of S = 1/2 and S = 3/2 spin states. researchgate.net Furthermore, some complexes can exhibit high-spin ground states, such as S = 7/2. researchgate.net The spin state can also be influenced by the concentration of the complex, as observed in some [4Fe-4S]⁺ clusters where the dominant species can change from S = 3/2 at lower concentrations to S = 5/2 at higher concentrations. nih.gov The study of spin state transitions as a function of temperature provides valuable information about the electronic structure and magnetic properties of these systems. beilstein-journals.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic and local geometric structure of metal ions in molecules. libretexts.org It is particularly valuable for studying di-μ-sulfido-diiron(III) systems, providing direct information on iron oxidation states, coordination environments, and the covalency of the iron-sulfur bonds.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is the region of the XAS spectrum close to the absorption edge. libretexts.org The position and features of the pre-edge region in the Fe K-edge XANES spectrum are particularly sensitive to the oxidation state and coordination geometry of the iron center. geologyscience.ru

The pre-edge feature arises from 1s to 3d electronic transitions, which are formally forbidden by selection rules but gain intensity through quadrupolar coupling and d-p mixing. geologyscience.ru The energy of the pre-edge centroid shifts to higher energy with an increase in the oxidation state of the iron atom. geologyscience.ru For instance, the average pre-edge centroid position for Fe³⁺ is approximately 1.4 ± 0.1 eV higher than that for Fe²⁺. geologyscience.ru This allows for the determination of the average oxidation state in mixed-valence systems. geologyscience.ru Furthermore, the intensity and shape of the pre-edge feature are indicative of the coordination number and geometry of the iron site. xrayabsorption.org XANES is sensitive to multiple scattering of the photoelectron, which provides three-dimensional structural information. libretexts.org

Sulfur K-edge XAS for Covalency and Electronic Structure of Sulfido Ligands

Sulfur K-edge XAS provides a direct experimental probe of the covalency of the metal-ligand bond, specifically the interaction between the iron centers and the bridging sulfido ligands. nih.gov The pre-edge feature in the sulfur K-edge spectrum corresponds to the transition of a sulfur 1s electron to molecular orbitals with significant sulfur 3p character that are mixed with the iron 3d orbitals. The intensity of this pre-edge feature is directly proportional to the covalency of the Fe-S bond. nih.gov

Studies on [2Fe-2S] ferredoxins and model complexes have shown that the sulfide covalency is a critical factor in their electronic structure. nih.gov For example, in the oxidized Fe(III)Fe(III) form of ferredoxin, the sulfide covalency was found to be lower than in a corresponding model complex, a difference attributed to hydrogen bonding in the protein environment. nih.gov Upon reduction to the mixed-valence Fe(III)Fe(II) state, a significant increase in the covalency of the Fe(III)-sulfide bond and a decrease in that of the Fe(II)-sulfide bond are observed. nih.gov This indicates that the sulfide ligand preferentially donates electron density to the more oxidized ferric center. nih.gov In [4Fe-4S] clusters, the change in the bridging mode of the sulfide from μ₂ to μ₃ results in a decrease in the covalency per Fe-S bond. researchgate.net This modulation of Fe-S bond covalency is a key factor in the electronic properties and reactivity of these iron-sulfur systems. researchgate.net

Interactive Table: Covalency in Iron-Sulfur Systems from S K-edge XAS

| System | State | Key Finding | Reference |

|---|---|---|---|

| [2Fe-2S] Ferredoxin | Oxidized (Fe³⁺Fe³⁺) | Lower sulfide covalency compared to model complex due to H-bonding. | nih.gov |

| [2Fe-2S] Ferredoxin | Reduced (Fe³⁺Fe²⁺) | Increased Fe(III)-S covalency, decreased Fe(II)-S covalency. | nih.gov |

Theoretical and Computational Chemistry of Di μ Sulfido Diiron Iii Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of di-μ-sulfido-diiron(III) systems, particularly due to its favorable balance between computational cost and accuracy.

DFT calculations have been instrumental in determining the geometric and electronic structures of di-μ-sulfido-diiron(III) cores. These computations can accurately predict key structural parameters such as Fe-Fe and Fe-S bond distances, which are crucial for understanding the nature of the bonding within the [Fe₂S₂] core. The choice of the exchange-correlation functional is critical, as different functionals can yield varying degrees of accuracy. For instance, studies have shown that for spin-coupled iron-sulfur dimers, nonhybrid functionals like r²SCAN and B97-D3, and hybrid functionals with moderate exact exchange like TPSSh and B3LYP*, provide accurate descriptions of the electronic structure. nih.gov In contrast, nonhybrid functionals often underestimate Fe-Fe distances, while hybrid functionals with a high percentage of exact exchange tend to overestimate them. nih.govacs.org

The electronic structure of these systems is characterized by a complex interplay of exchange interactions between the two high-spin Fe(III) centers, which are antiferromagnetically coupled through the bridging sulfido ligands. This results in a ground state with a total spin of S=0. Broken-symmetry DFT (BS-DFT) is a common and effective approach to model this antiferromagnetic coupling, providing a good description of the ground state properties. osti.gov The BS-DFT approach correctly predicts the experimental geometries for low spin multiplicity states. osti.gov

Table 1: Comparison of DFT Functionals for Geometric Parameter Prediction in a [Fe₂S₂Cl₄]²⁻ Complex

| Functional | Mean Deviation (MD) of M-Fe distances (Å) | Mean Absolute Deviation (MAD) of M-Fe distances (Å) |

|---|---|---|

| r²SCAN | Underestimates | Low |

| B97-D3 | Underestimates | Low |

| TPSSh | Overestimates | Moderate |

This table is a representation of general trends discussed in the literature. nih.govresearchgate.net

A significant application of DFT is the prediction and interpretation of various spectroscopic parameters, which are often complex for di-μ-sulfido-diiron(III) systems.

Mössbauer Spectroscopy: DFT calculations can accurately predict Mössbauer isomer shifts (δ) and quadrupole splittings (ΔE_Q). nih.govnih.gov These parameters are highly sensitive to the oxidation state, spin state, and coordination environment of the iron atoms. Accurate geometries are essential for obtaining reliable Mössbauer parameter predictions. nih.gov

EPR Spectroscopy: For paramagnetic states of related iron-sulfur clusters, DFT can be used to calculate g-tensors and hyperfine coupling constants, which are fundamental parameters in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov This allows for the detailed interpretation of experimental EPR spectra and the characterization of the electronic ground state.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of these complexes. The calculations help in assigning the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, which are characteristic of these systems.

Ab Initio and Wave Function-Based Methods

While DFT is widely used, ab initio and wave function-based methods, though more computationally demanding, can provide a more rigorous description of the electronic structure, especially for systems with strong electron correlation effects.

The antiferromagnetically coupled nature of di-μ-sulfido-diiron(III) systems makes them inherently multireference in character. A single-determinant wavefunction, as used in standard DFT, cannot fully describe the singlet ground state. nih.gov Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are better suited for these systems. osti.gov These methods explicitly account for the static and dynamic electron correlation, providing a more accurate description of the complex spin states and the energetic landscape of the molecule. osti.govnih.gov For larger and more complex iron-sulfur clusters, Density Matrix Renormalization Group (DMRG) calculations have been successfully applied to handle the large active spaces required. nih.gov

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling, primarily using DFT, has been invaluable in elucidating the reaction pathways and mechanisms involving di-μ-sulfido-diiron(III) systems. nih.gov These studies can map out the potential energy surfaces for various reactions, identify transition states, and calculate activation barriers. For example, DFT studies have been used to investigate the role of related diiron complexes in the activation of small molecules. researchgate.net By modeling the interaction of substrates with the diiron core, researchers can gain insights into the step-by-step mechanism of catalytic cycles, including substrate binding, bond activation, and product release. nih.govresearchgate.net

Energetic Landscape Analysis

The energetic landscape of di-μ-sulfido-diiron(III) systems encompasses the relative energies of various isomers, electronic states, and intermediates. Computational chemistry provides a powerful means to map out this landscape, offering predictions of the thermodynamic stability of different species.

DFT calculations have been successfully applied to determine the relative stabilities of different valence isomers in diiron disulfide complexes. The nature of the ligands attached to the iron centers plays a crucial role in dictating the preferred isomer. For example, in the series of complexes with the general formula Fe₂S₂(CO)₆₋₂ₙ(PMe₃)₂ₙ, the relative stability of the persulfide [Fe(I)]₂ isomer versus the bis(sulfide) [Fe(II)]₂ isomer is highly dependent on the number of phosphine (B1218219) ligands. researchgate.net

For the hexacarbonyl (n=0) and the diphosphine-substituted (n=1) complexes, the persulfide isomer is the more stable ground state. researchgate.net In contrast, for the tetraphosphine-substituted complex (n=2), the trend is reversed, and the bis(sulfide) isomer is more stable than the persulfide isomer by -6.6 kcal/mol. researchgate.net The replacement of each CO ligand with a PMe₃ ligand is estimated to shift the equilibrium by approximately 5 kcal/mol. researchgate.net

The stereochemistry of the ligands also introduces further complexity to the energetic landscape, although these effects are generally smaller than those of valence isomerization. For instance, the various isomers of Fe₂(μ-S₂)₂(CO)₄(PMe₃)₂ and Fe₂(μ-S₂)₂(CO)₂(PMe₃)₄ exhibit a range of relative energies. researchgate.net The spread of energies is more significant when steric effects become more pronounced. researchgate.net

| Complex (n) | More Stable Isomer | Energy Difference (kcal/mol) |

|---|---|---|

| Fe₂S₂(CO)₆ (0) | Persulfide [Fe(I)]₂ | - |

| Fe₂S₂(CO)₄(PMe₃)₂ (1) | Persulfide [Fe(I)]₂ | - |

| Fe₂S₂(CO)₂(PMe₃)₄ (2) | Bis(sulfide) [Fe(II)]₂ | -6.6 |

| Complex | Energy Range of Isomers (kcal/mol) |

|---|---|

| Fe₂(μ-S₂)₂(CO)₄(PMe₃)₂ | 0.8 |

| Fe₂(μ-S₂)₂(CO)₂(PMe₃)₄ | 1.5 |

| Fe₂(μ-S)₂(CO)₂(PMe₃)₄ | 8.0 |

| Fe₂(μ-S₂)₂(CO)₂(PMe₃)₄ | 18.2 |

Reactivity and Reaction Mechanisms of Di μ Sulfido Diiron Iii Complexes

Redox Chemistry and Electron Transfer Processes

The core reactivity of di-μ-sulfido-diiron(III) complexes is defined by their ability to undergo redox reactions. These [2Fe-2S] clusters typically cycle between the oxidized diferric (Fe³⁺Fe³⁺) state and a one-electron reduced mixed-valence (Fe²⁺Fe³⁺) state. nih.gov In some cases, a further reduction to the diferrous (Fe²⁺Fe²⁺) state is possible. These electron transfer processes are fundamental to their roles in biological electron transport chains, such as those in ferredoxins and respiratory complexes. nih.govnih.gov

Electrochemical Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of di-μ-sulfido-diiron(III) complexes. CV studies reveal the potentials at which electron transfers occur and can indicate the stability of the different oxidation states. For instance, a neutral diketiminate-supported [LFe(μ-S)]₂ complex (where L is a bulky β-diketiminate ligand) exhibits a reversible Fe³⁺₂/Fe³⁺Fe²⁺ couple at -1.00 V versus the ferrocene (B1249389)/ferrocenium (Fc⁺/Fc) couple. nih.gov This is followed by a second reversible reduction corresponding to the Fe³⁺Fe²⁺/Fe²⁺₂ couple at -1.36 V. nih.gov

The redox potentials of these synthetic clusters are highly sensitive to their molecular structure and environment. Many synthetic models are anionic, which tends to shift their redox potentials to more negative values compared to their biological counterparts. nih.gov The neutral charge of the [LFe(μ-S)]₂ complex is credited with shifting its potential closer to that of biological [2Fe-2S] clusters, where the protein environment, including hydrogen bonding, helps to dissipate negative charge. nih.gov

Table showing selected redox potentials for diiron complexes. Note that potentials are referenced to different standards as reported in the source literature. The redox events for [Fe₂S₂(Xylpda)₂] are noted as ligand-based. The μ-oxido and mononuclear complexes are included for comparison of redox behavior.

Single and Multi-Electron Transfer Pathways

Iron-sulfur clusters are quintessential mediators of single-electron transfer in biology. nih.gov The [Fe₂S₂] core readily accepts and donates a single electron, facilitating stepwise electron flow in metabolic pathways like respiration and photosynthesis. nih.gov The electronic structure of the cluster, characterized by antiferromagnetically coupled high-spin ferric centers in the oxidized state, is finely tuned for this function. acs.org

While single-electron transfers are most common, the accessibility of multiple redox states allows for multi-electron processes in some synthetic systems. For example, a diferric [2Fe–2S] cluster supported by redox-active o-phenylenediamide ligands can reversibly store up to four electrons. nih.gov In this system, the first two reduction events are ligand-based, demonstrating how non-innocent ligands can participate directly in the redox chemistry. The subsequent third and fourth reductions are metal-centered, resulting in a super-reduced all-ferrous state. nih.gov Such pathways, where both the metal centers and the ligands act as electron reservoirs, expand the catalytic scope of these complexes beyond simple electron shuttling.

The efficiency of electron transfer is also governed by the reorganization energy of the cluster. The small changes in Fe-S bond lengths observed upon redox changes in many [2Fe-2S] clusters lead to a low inner-sphere reorganization energy, which is a critical factor for enabling rapid electron transfer.

Influence of Bridging and Terminal Ligands on Redox Potentials

The redox potential of a di-μ-sulfido-diiron(III) core is not an intrinsic property but is significantly modulated by its coordination environment. Both the bridging sulfido ligands and, more commonly, the terminal ligands play a crucial role in tuning this potential over a wide range. acs.orgwordpress.com

Terminal Ligands: The nature of the terminal ligands that complete the coordination sphere of the iron centers has a profound effect.